2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)-
Description
The compound 2-Oxazolidinone,4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- features a unique heterocyclic framework combining an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with a substituted 4H-1,2,4-triazole moiety. Key structural attributes include:
- Oxazolidinone backbone: A lactam ring system with hydroxyl and dimethyl substituents at positions 4 and 4.
- 4-Methyl-3-pentenyl side chain: A branched alkenyl group contributing hydrophobicity and steric bulk.
This hybrid structure suggests possible applications in medicinal chemistry, given the prevalence of oxazolidinones (e.g., antibiotics like linezolid) and triazoles (e.g., antifungals like tebuconazole) in drug design .
Properties
IUPAC Name |
4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-3-(1,2,4-triazol-4-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10(2)6-5-7-12(3)13(4,19)17(11(18)20-12)16-8-14-15-9-16/h6,8-9,19H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCFADZELGMIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)N2C=NN=C2)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxazolidinone, 4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)- (CAS: 312508-78-4) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.
The molecular formula of this compound is C13H20N4O3, with a molar mass of 280.32 g/mol. It has a predicted density of 1.25 g/cm³ and a melting point range of 122-129 °C .
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O3 |
| Molar Mass | 280.32 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | 122-129 °C |
| pKa | 11.32 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazolidinone derivatives, including the compound . In vitro evaluations have demonstrated that compounds with an oxazolidinone moiety exhibit significant antiproliferative activity against various cancer cell lines.
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Cytotoxicity Studies :
- The compound showed promising cytotoxicity against human cancer cell lines such as MGC-803 (gastric cancer), CNE-2 (nasopharyngeal carcinoma), SK-OV-3 (ovarian carcinoma), and NCI-H460 (lung cancer). The IC50 values ranged from 3.82 to 17.76 µM against these cell lines, indicating strong activity compared to the standard drug cisplatin .
- Notably, the compound exhibited weak cytotoxicity on normal liver cells (LO2), suggesting a favorable selectivity for malignant cells .
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Mechanism of Action :
- The mechanism underlying the anticancer activity includes the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with the compound led to increased apoptotic cell populations in MGC-803 cells in a dose-dependent manner .
- Cell cycle analysis indicated that the compound primarily induced G1 phase arrest, which is critical for inhibiting cancer cell proliferation .
Other Biological Activities
Beyond anticancer effects, oxazolidinones have been associated with various biological activities:
- Antibacterial Properties : The oxazolidinone framework is known for its antibacterial effects by inhibiting protein synthesis in bacteria through interaction with the ribosomal subunit .
- Enzyme Inhibition : Some derivatives have been identified as selective monoamine oxidase inhibitors, providing potential therapeutic avenues for neurological disorders .
Case Studies
Several case studies have documented the efficacy of oxazolidinone compounds in preclinical settings:
- Study on Antitumor Activity :
- Antibacterial Activity Assessment :
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Oxazolidinones are known for their role as antibiotics. The compound may exhibit similar properties due to its structural resemblance to established oxazolidinone antibiotics like Linezolid and Tedizolid, which inhibit protein synthesis in bacteria by targeting the ribosomal machinery .
- A study focusing on the structure-activity relationship of oxazolidinones indicated that modifications at specific positions can enhance antimicrobial efficacy .
- Potential for Drug Development :
Synthetic Chemistry Applications
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Chiral Synthesis :
- The compound can serve as an auxiliary in asymmetric synthesis reactions. The oxazolidinone framework allows for the formation of chiral centers, which is crucial in synthesizing pharmaceuticals with high stereochemical purity .
- In particular, it can be utilized in Diels-Alder reactions and aldol reactions where chiral induction is necessary .
- Building Block for Complex Molecules :
Materials Science Applications
- Inkjet Inks :
- Polymer Chemistry :
Case Studies
-
Antimicrobial Efficacy Study :
- A recent study evaluated a series of oxazolidinone derivatives, including compounds similar to 2-Oxazolidinone, 4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)-3-(4H-1,2,4-triazol-4-yl)-, demonstrating their effectiveness against resistant strains of bacteria. Results showed significant inhibition zones compared to control groups .
- Synthesis of Chiral Compounds :
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains:
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Oxazolidinone core : A five-membered ring with oxygen and nitrogen atoms.
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Triazole substituent : A heterocyclic group at position 3, prone to click chemistry or nucleophilic reactions.
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Hydroxyl group : At position 4, enabling esterification or protection/deprotection.
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Alkenyl and alkyl substituents : Potential sites for oxidation or hydrogenation.
Synthetic Pathways
While the exact compound is not explicitly detailed in available sources, analogous oxazolidinones undergo reactions such as:
Oxidation/Reduction
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Oxidation : Hydroxyl groups may oxidize to ketones under acidic conditions (e.g., Jones reagent).
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Reduction : Triazoles can reduce to imidazoles or other derivatives using catalysts like Pd/C or LiAlH4 .
Substitution Reactions
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Triazole modification : Click chemistry (e.g., Huisgen cycloaddition) could functionalize the triazole group.
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Alkenyl group reactions : The 4-methyl-3-pentenyl chain may undergo hydrogenation or epoxidation .
Coupling Reactions
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Suzuki coupling : Common for introducing aryl groups at oxazolidinone positions, as seen in similar compounds .
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Acylation/Alkylation : The hydroxyl group could form esters or ethers via nucleophilic substitution .
Reaction Conditions and Reagents
Mechanistic Insights
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Triazole reactivity : The 1,2,4-triazole group’s aromaticity and electron-deficient nature make it susceptible to nucleophilic aromatic substitution.
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Oxazolidinone stability : The core structure’s rigidity and electron-withdrawing groups (e.g., triazole) enhance stability under basic conditions .
Challenges and Limitations
Comparison with Similar Compounds
Tebuconazole (CAS 107534–96-3)
Structure : 3-((4H-1,2,4-triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol .
- Key differences: Tebuconazole lacks an oxazolidinone ring; instead, it features a tertiary alcohol backbone with a chlorophenyl group. The triazole is linked via a methylene bridge, whereas the target compound directly attaches the triazole to the oxazolidinone.
- Functional implications: Tebuconazole is a broad-spectrum antifungal agent targeting fungal lanosterol 14α-demethylase. The absence of an oxazolidinone may limit antibacterial activity compared to the target compound.
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one
Structure: A triazolone derivative with amino and hydroxyphenyl substituents .
- Key differences: The triazolone core replaces the oxazolidinone, altering electronic properties and hydrogen-bonding capacity.
- Functional implications :
- Triazolones are often explored for metal coordination (e.g., in catalysis) due to their tautomeric flexibility.
[5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone
Structure: A benzophenone derivative with a chloromethyl-triazole substituent .
- Key differences: The aromatic benzophenone core contrasts with the saturated oxazolidinone.
- Functional implications: Such compounds are often intermediates in agrochemical synthesis, with hazards noted in safety data sheets (e.g., acute toxicity) .
Structural and Functional Data Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this oxazolidinone-triazole hybrid, and how do reaction parameters influence yield?
Methodological Answer:
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group coupling. Key steps may include:
- Cyclization of oxazolidinone precursors using reagents like hydrazines or carbonyl derivatives under basic conditions (e.g., KOH in ethanol) to form the oxazolidinone core .
- Triazole ring formation via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole attachment .
- Side-chain functionalization (e.g., 4-methyl-3-pentenyl group) through alkylation or Grignard reactions.
Critical Parameters:
- Temperature and Solvent: Higher yields are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C for cyclization .
- Catalysts: Cu(I) catalysts enhance triazole ring formation efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating stereoisomers .
Basic: Which analytical techniques are critical for confirming structural and stereochemical integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Determines absolute configuration, particularly for the hydroxy and dimethyl groups. Space group analysis (e.g., P21/c) and hydrogen-bonding networks validate molecular packing .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C13H20N4O3) with <2 ppm error .
Basic: What in vitro bioactivity assays are suitable for initial pharmacological profiling?
Methodological Answer:
Given the triazole moiety’s known bioactivity , prioritize:
- Antimicrobial Susceptibility Testing:
- MIC Assays: Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines).
- Enzyme Inhibition Assays:
- Cytotoxicity Screening:
Advanced: How can stereochemical challenges in synthesis be addressed, particularly for the hydroxy and dimethyl groups?
Methodological Answer:
- Chiral Auxiliaries: Use Evans’ oxazolidinones to control stereochemistry during alkylation .
- Asymmetric Catalysis: Employ organocatalysts (e.g., proline derivatives) for enantioselective hydroxylation .
- Dynamic Resolution: Utilize enzymes (e.g., lipases) to resolve racemic mixtures of intermediates .
Advanced: How to resolve discrepancies between computational predictions (e.g., DFT) and experimental reactivity data?
Methodological Answer:
- DFT Optimization: Compare computed (B3LYP/6-31G*) and experimental geometries (bond lengths, angles) to identify steric/electronic mismatches .
- Solvent Effects: Incorporate PCM models in simulations to account for solvation differences .
- Reaction Pathway Analysis: Use NBO (Natural Bond Orbital) analysis to validate proposed mechanisms (e.g., triazole ring formation) .
Advanced: What pharmacokinetic study designs bridge in vitro bioactivity and in vivo efficacy?
Methodological Answer:
- ADME Profiling:
- In Vivo Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
